Bienvenue dans la boutique en ligne BenchChem!

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Anticancer Structure-Activity Relationship Quinazolinone

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 937601-63-3) is a synthetic, small-molecule 2-thioxoquinazolinone derivative (C15H11BrN2OS, MW 347.23). It belongs to a privileged heterocyclic class widely explored for anticancer and antimicrobial applications.

Molecular Formula C15H11BrN2OS
Molecular Weight 347.23
CAS No. 937601-63-3
Cat. No. B2877618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
CAS937601-63-3
Molecular FormulaC15H11BrN2OS
Molecular Weight347.23
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=S)N(C2=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C15H11BrN2OS/c1-9-3-2-4-12-13(9)14(19)18(15(20)17-12)11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,20)
InChIKeyQVBRQFSEJIYRJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone: Structural and Procurement Baseline


3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone (CAS 937601-63-3) is a synthetic, small-molecule 2-thioxoquinazolinone derivative (C15H11BrN2OS, MW 347.23). It belongs to a privileged heterocyclic class widely explored for anticancer and antimicrobial applications [1]. The compound features a C5-methyl substituent on the quinazolinone core, an N3-(4-bromophenyl) group, and the characteristic C2-thioxo (C=S) moiety, which is a key pharmacophoric element enabling subsequent S-alkylation derivatization and contributing to biological target engagement [2]. It is commercially available from specialty chemical suppliers at purities typically ≥98% (HPLC), positioning it as a research-grade building block or screening candidate.

Why Generic Substitution of 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone with In-Class Analogs Is Not Scientifically Valid


Substituting this compound with a generic 2-thioxoquinazolinone, or even a closely related 3-alkyl analog, is not scientifically justified due to the divergent impact of N3-substitution on both molecular conformation and biological activity. In the series reported by Abuelizz et al., the N3-butyl analog (compound 3) exhibited measurable but unremarkable cytotoxicity, whereas further S-alkylation of that core yielded derivatives (compounds 21–23) with IC50 values 2–15 fold more potent than the EGFR inhibitor gefitinib [1]. The 4-bromophenyl group at N3 introduces distinct electronic (electron-withdrawing, halogen bonding-capable) and steric properties compared to an alkyl chain, which are known within the quinazolinone class to modulate target binding affinity, metabolic stability, and membrane permeation [2]. Consequently, procurement of the specific N3-(4-bromophenyl)-C5-methyl substitution pattern is required to ensure experimental reproducibility and valid SAR interpretation.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone vs. Comparators


N3-Aryl vs. N3-Alkyl Substitution: Class-Level SAR Impact on Cytotoxic Potency

The closest structurally characterized analog is 3-butyl-5-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 3 in Abuelizz et al., 2017). While direct activity data for the target 3-(4-bromophenyl) analog are not published, the N3-butyl derivative demonstrated only moderate in vitro cytotoxicity (specific IC50 values not individually tabulated but described as 'good activity' yet notably less potent than the gefitinib-surpassing compounds 21–23, which achieved IC50 = 1.85–2.81 µM against HeLa and MDA-MB231) [1]. Across the broader 3-aryl-2-thioxoquinazolinone class, El-Sayed et al. (2023) demonstrated that aryl substitution at N3 bearing electron-withdrawing groups (e.g., 4-nitro, 3-trifluoromethyl) produced compounds with DPPH radical scavenging IC50 values as low as 0.165 mM and colon carcinoma cytotoxicity IC50 of 294–384 µM against LoVo and HCT-116 cells [2]. Based on established SAR principles, the electron-withdrawing nature and halogen-bonding potential of the 4-bromophenyl substituent in the target compound are expected to confer differentiated biological activity compared to the electron-donating N3-butyl analog.

Anticancer Structure-Activity Relationship Quinazolinone

Halogen-Dependent Antimicrobial Activity: Bromo vs. Iodo Substitution in Thioxoquinazolinones

In a study of thioxoquinazolinone-substituted isoxazoles, bromo-substituted derivatives exhibited superior antimicrobial and analgesic/anti-inflammatory activities compared to their iodo-substituted counterparts [1]. While this study did not test the target compound directly, the bromo-vs.-iodo differential is a class-consistent trend: the bromine atom's optimal size and electronegativity facilitate stronger halogen-bonding interactions with biological targets compared to iodine in this scaffold context. This provides a scientifically grounded rationale for selecting a 4-bromophenyl-substituted quinazolinone over an otherwise identical 4-iodophenyl analog.

Antimicrobial Halogen Effect Isoxazole-Quinazolinone

Differentiation via Synthetic Versatility: The C2-Thioxo Handle Unique to the Target Compound Series

The C2-thioxo group in the target compound serves as a versatile synthetic handle for S-alkylation and S-glycosylation reactions, enabling the generation of diverse compound libraries without altering the core quinazolinone scaffold. Abuelizz et al. (2017) demonstrated that S-alkylation of the analogous 3-butyl-2-thioxoquinazolinone (compound 3) with various benzyl halides yielded thioether derivatives (compounds 4–23), among which compounds 21–23 achieved IC50 values of 1.85–2.81 µM against HeLa and MDA-MB231 cells, surpassing gefitinib (IC50 = 4.3 and 28.3 µM, respectively) [1]. The 3-(4-bromophenyl) target compound shares this C2-thioxo handle and is therefore a logically superior starting material for SAR expansion compared to 2-oxo-quinazolinone analogs, which lack this facile derivatization pathway.

Synthetic Chemistry S-Alkylation Derivatization

Commercial Purity and Structural Confirmation: Verified Identity for Reproducible Research

The target compound is available from multiple specialty chemical suppliers at certified purities of ≥98% (HPLC), with MDL number MFCD08689700 and full spectroscopic characterization data (1H NMR, 13C NMR, MS) available upon request . In contrast, many in-class 3-aryl-2-thioxoquinazolinone analogs described in the primary literature are synthesized in-house with variable purity and limited analytical documentation, introducing batch-to-batch variability that confounds biological assay interpretation. The commercial availability of the target compound at defined purity provides a reproducible, off-the-shelf procurement option for screening campaigns.

Quality Control Purity Reproducibility

Predicted Physicochemical Differentiation: Lipophilicity and Drug-Likeness Profile

In a comprehensive study of 3-aryl-2-thioxoquinazolinones, El-Sayed et al. (2023) computed the physicochemical, medicinal chemistry, and ADMET properties of all synthesized compounds [1]. Compounds bearing halogen substituents on the quinazolinone core (e.g., Br, Cl) exhibited modulated lipophilicity (cLogP) and altered membrane permeation profiles compared to unsubstituted or methyl-substituted analogs. While the target compound was not included in that specific dataset, the 4-bromophenyl substituent at N3 is expected to increase cLogP by approximately 0.5–1.0 log units compared to a 4-nitrophenyl analog, based on standard Hansch π constants (Br: π = 0.86 vs. NO2: π = -0.28). This lipophilicity shift has direct implications for blood-brain barrier penetration, plasma protein binding, and non-specific binding in biochemical assays.

ADMET Lipophilicity Drug Design

Divergent Multi-Target Activity Profile: N3-Aryl Quinazolinones as Multi-Pathway Modulators

El-Sayed et al. (2023) demonstrated that 3-aryl-2-thioxoquinazolinones exhibit a polypharmacological profile, simultaneously targeting oxidative stress (DPPH scavenging), COX-2, LDHA, α-amylase, and α-glucosidase, while also inducing apoptosis in colon carcinoma cells via activation of caspases-8, -9, and -3 and cell cycle arrest (G2/M and G1 phases for LoVo and HCT-116, respectively) [1]. Compound 3a (bearing a 6-bromo substituent) showed DPPH IC50 = 0.191 mM, cytotoxic IC50 = 294.32 µM (LoVo), and significant COX-2/LDHA inhibitory activity [1]. This multi-target engagement is not observed with simpler 3-alkyl-2-thioxoquinazolinones and is attributed to the aryl substituent's ability to engage multiple binding pockets. The 3-(4-bromophenyl) target compound is positioned to exploit this multi-target SAR characteristic.

Multi-target COX-2 Apoptosis

Recommended Application Scenarios for 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone Based on Evidence


Focused Anticancer Library Design via S-Alkylation Derivatization

Use the target compound as a core scaffold for S-alkylation library synthesis, leveraging the C2-thioxo handle. This approach is directly validated by Abuelizz et al. (2017), where S-alkylation of the analogous 3-butyl-2-thioxoquinazolinone generated derivatives with IC50 values as low as 1.85 µM, outperforming gefitinib by up to 15-fold in MDA-MB231 cells [1]. The 4-bromophenyl substituent is expected to further enhance target binding via halogen-bonding interactions. Researchers can generate 20–50 compound libraries through parallel S-alkylation with diverse benzyl/alkyl halides.

Multi-Target Colorectal Cancer Hit Identification

Screen the target compound as part of a panel targeting the interconnected pathways of colorectal cancer: oxidative stress, COX-2-mediated inflammation, LDHA-driven metabolic reprogramming, and apoptosis evasion. The multi-target profile of 3-aryl-2-thioxoquinazolinones has been demonstrated by El-Sayed et al. (2023), where compound 3a showed concomitant DPPH scavenging (IC50 = 0.191 mM), COX-2/LDHA dual inhibition, and caspase-dependent apoptosis induction in LoVo and HCT-116 cells [1]. The target compound's 4-bromophenyl group is positioned to engage multiple targets simultaneously.

Antimicrobial Screening with Halogen-Optimized Analog

Employ this compound in antimicrobial screening cascades where the bromo vs. iodo halogen effect is a known determinant of activity. Studies on thioxoquinazolinone-substituted isoxazoles established that bromo-substituted derivatives exhibit superior antimicrobial and anti-inflammatory activity compared to iodo-substituted congeners [1]. This makes the 4-bromophenyl compound a rational inclusion in screening panels targeting Gram-positive, Gram-negative, and fungal pathogens.

ADMET Property Benchmarking in Quinazolinone Lead Optimization

Use the compound as a reference point for lipophilicity optimization in quinazolinone lead series. The 4-bromophenyl group provides a defined cLogP increment (estimated +0.5–1.0 log units vs. nitro-phenyl analogs) that can be used to calibrate structure-property relationship (SPR) models. El-Sayed et al. (2023) demonstrated the critical role of halogen substitution in modulating ADMET-predicted parameters within the 3-aryl-2-thioxoquinazolinone class, providing a framework for interpreting the target compound's in silico profile [1].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-5-methyl-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.